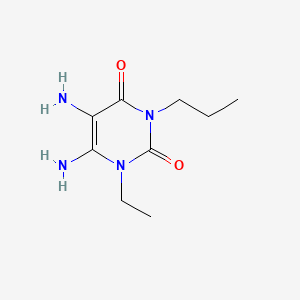

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15/h3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDXEUVACFAWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=C(N(C1=O)CC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620042 | |

| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752222-81-4 | |

| Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from simpler precursors. One common method might involve the alkylation of a pyrimidine ring followed by amination at specific positions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the amino groups or the pyrimidine ring.

Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, pyrimidine derivatives are often studied for their roles in DNA and RNA structures. This compound might be investigated for its potential interactions with nucleic acids.

Medicine

Pyrimidine derivatives are known for their pharmacological properties. This compound could be explored for potential therapeutic applications, such as antiviral or anticancer activities.

Industry

In industry, such compounds might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators are its ethyl (N1) and propyl (N3) substituents. Analogues vary in alkyl chain length, branching, and substituent positions:

Physicochemical Properties

- Melting Points: 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione: 186–187°C . 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4-dione: 154–155°C .

- Solubility : Propyl/ethyl chains in the target compound reduce aqueous solubility compared to methyl analogues but improve lipid membrane permeability. The hydrochloride salt mitigates this via ionizability .

Reactivity and Stability

- Azide Reactivity: Pyrimidine azides (e.g., 3-azidoquinoline-2,4-diones) undergo unique reductions, but the target compound’s amino groups may favor nucleophilic reactions or hydrogen bonding .

- Oxidative Stability: Ethyl/propyl groups may hinder oxidation compared to methyl substituents due to increased steric protection of the amino groups.

Biological Activity

5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound's structure and properties suggest various applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

The molecular formula of this compound is with a molecular weight of approximately 184.20 g/mol. It is characterized by the presence of multiple amino groups and a pyrimidine ring, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₄O₂ |

| Molecular Weight | 184.20 g/mol |

| Melting Point | >250ºC |

| Boiling Point | Not specified |

| CAS Number | 142665-13-2 |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that compounds with a pyrimidine structure can inhibit viral replication by targeting the de novo pyrimidine biosynthesis pathway. In particular, studies have shown that pyrimidine deprivation can enhance the production of interferons, which are crucial for antiviral defense mechanisms. The compound's structural similarity to known pyrimidine biosynthesis inhibitors suggests it may also exhibit similar antiviral properties .

Anticancer Activity

In vitro studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation and migration in cancer cell lines. For instance, certain analogs have shown significant activity against A431 vulvar epidermal carcinoma cells by disrupting cellular processes essential for tumor growth . The inhibition of pyrimidine metabolism may lead to selective cytotoxicity in cancer cells while sparing normal cells.

Case Studies

- Antiviral Mechanism : A study on pyrimidine biosynthesis inhibitors revealed that these compounds could amplify the production of type I and type III interferons when cells were stimulated with RIG-I ligands. This suggests a potential therapeutic role for this compound in enhancing antiviral responses .

- Cancer Cell Proliferation : Research involving chloroethyl pyrimidine nucleosides indicated that modifications to the pyrimidine structure could significantly inhibit cell proliferation in specific cancer types. This highlights the potential for developing new anticancer therapies based on the structural framework of 5,6-diamino-1-ethyl-3-propylpyrimidine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via alkylation of a pyrimidine-dione precursor. For example, 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (precursor) reacts with propyl iodide in DMF under basic conditions (e.g., potassium carbonate) at reflux temperatures (~80–100°C) to introduce the propyl group . Optimization involves adjusting stoichiometry (e.g., 1.2–2.0 equivalents of alkylating agent), solvent polarity (DMF or acetonitrile), and reaction time (6–24 hours) to maximize yield (reported 40–53% for similar derivatives) .

Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting data be resolved?

- Methodology :

- 1H/13C NMR : Key diagnostic peaks include NH2 protons (δ 4.90–5.10 ppm as broad singlets) and alkyl chain protons (e.g., propyl CH2 at δ 1.19–1.24 ppm) .

- LCMS : Confirm molecular ion peaks ([M+H]+ ~196–316 m/z depending on substituents) and rule out side products .

- Resolution of discrepancies : Compare solvent effects (e.g., CDCl3 vs. DMSO-d6 shifts) and calibrate instruments using internal standards like TMS .

Q. How to design biological activity assays targeting eukaryotic elongation factor-2 kinase (eEF-2K) inhibition?

- Methodology :

- In vitro kinase assays : Use purified eEF-2K enzyme with ATP and a fluorescent substrate (e.g., FITC-labeled peptide). Measure inhibition via IC50 values using dose-response curves (typical concentration range: 0.1–100 µM) .

- Cell-based assays : Treat cancer cell lines (e.g., HeLa) with the compound and quantify apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How to resolve contradictions in reported NMR chemical shifts for pyrimidine-dione derivatives across studies?

- Methodology :

- Solvent and pH effects : For example, NH2 protons may appear as broad singlets in DMSO-d6 due to hydrogen bonding but sharper in CDCl3 .

- Dynamic exchange : Variable temperature NMR (e.g., 25–60°C) can clarify tautomeric equilibria or rotational barriers in alkyl chains .

- Cross-validation : Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What computational strategies enhance regioselective alkylation and minimize by-products?

- Methodology :

- DFT modeling : Calculate transition-state energies to predict preferential alkylation at N1 vs. N3 positions. For example, steric hindrance from the cyclopropyl group in derivatives favors ethylation at N3 .

- Machine learning : Train models on reaction databases to optimize solvent/base combinations (e.g., DMF/K2CO3 vs. acetonitrile/NaH) .

Q. How to analyze hydrogen-bonding networks and their impact on biological activity?

- Methodology :

- X-ray crystallography : Resolve crystal structures to identify intermolecular interactions (e.g., N–H⋯O bonds between pyrimidine-dione and water molecules) .

- MD simulations : Simulate ligand-protein binding (e.g., eEF-2K active site) to assess how hydrogen bonds influence binding affinity .

Q. What strategies mitigate low yields in multi-step syntheses of pyrimidine-dione derivatives?

- Methodology :

- Protecting groups : Temporarily protect NH2 groups with Boc or Fmoc to prevent side reactions during alkylation .

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., iodination) and reduce reaction times .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.